molecular formula C34H22BrClN4O2 B2982688 N-(2-benzoyl-4-bromophenyl)-4-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzamide CAS No. 392289-50-8

N-(2-benzoyl-4-bromophenyl)-4-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzamide

Cat. No.: B2982688
CAS No.: 392289-50-8
M. Wt: 633.93
InChI Key: WLJDCBGOLURSJF-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-bromophenyl)-4-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzamide is a useful research compound. Its molecular formula is C34H22BrClN4O2 and its molecular weight is 633.93. The purity is usually 95%.
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Scientific Research Applications

Synthesis Methods

A number of studies have developed methods for synthesizing quinazolinone derivatives, including compounds similar to N-(2-benzoyl-4-bromophenyl)-4-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzamide. For instance, Mohebat, Raja, and Mohammadian (2015) presented a facile one-pot synthesis approach for substituted N-{[2-(aminocarbonyl)phenylamino]thioxomethyl}benzamides and 2-aryl-quinazolin-4(3H)-ones, highlighting solvent-free conditions or reflux in MeCN as key aspects of their method (Mohebat, Raja, & Mohammadian, 2015). This demonstrates the chemical versatility and potential for creating derivatives with varying biological activities.

Antimicrobial Activity

Research by Patel, Mistry, and Desai (2006) on the synthesis and antimicrobial activity of newer quinazolinones provides insights into the potential use of these compounds as antimicrobial agents. Their study involved synthesizing 2–alkyl–6–bromo–3,1–benzoxazine–4–one derivatives and investigating their reactions to produce compounds with significant antimicrobial activities (Patel, Mistry, & Desai, 2006).

Antitumor Activity

The antitumor potential of quinazolinone derivatives has been a focus of several studies. Bavetsias and colleagues (2002) designed water-soluble analogues of CB30865, a quinazolin-4-one-based antitumor agent, showcasing the high growth-inhibitory activity of these compounds in a folate-independent manner. Their research aimed at increasing aqueous solubility to enhance in vivo evaluation of these compounds for antitumor activities, with some derivatives showing up to 6-fold more cytotoxicity than CB30865 (Bavetsias et al., 2002).

Properties

IUPAC Name

N-(2-benzoyl-4-bromophenyl)-4-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H22BrClN4O2/c35-24-13-17-30(28(19-24)32(41)22-9-5-2-6-10-22)38-33(42)23-11-15-26(16-12-23)37-34-39-29-18-14-25(36)20-27(29)31(40-34)21-7-3-1-4-8-21/h1-20H,(H,38,42)(H,37,39,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLJDCBGOLURSJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NC4=CC=C(C=C4)C(=O)NC5=C(C=C(C=C5)Br)C(=O)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H22BrClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

633.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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